



# **Application Notes: Site-Specific Antibody Conjugation Using Maleimide Chemistry**

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Compound of Interest		
Compound Name:	Mal-PEG3-VCP-NB	
Cat. No.:	B15566889	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] A critical factor in the design and efficacy of an ADC is the method used to conjugate the drug to the antibody. Site-specific conjugation methods are highly desirable as they produce homogeneous ADC populations with a uniform drug-to-antibody ratio (DAR), leading to a more predictable pharmacokinetic profile, an improved therapeutic index, and better overall safety and efficacy.[3]

Maleimide-thiol chemistry is a cornerstone of site-specific bioconjugation.[4][5] This method involves the reaction of a maleimide-functionalized payload (drug-linker) with a free sulfhydryl (thiol) group on an antibody.[6] The thiol group, typically from a cysteine residue, undergoes a Michael addition reaction with the maleimide's carbon-carbon double bond to form a stable thioether bond.[7][8] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction rate with thiols is approximately 1,000 times faster than with amines.[4][5][7]

This application note provides a detailed overview of the principles, protocols, and characterization methods for site-specific antibody conjugation using maleimide chemistry.



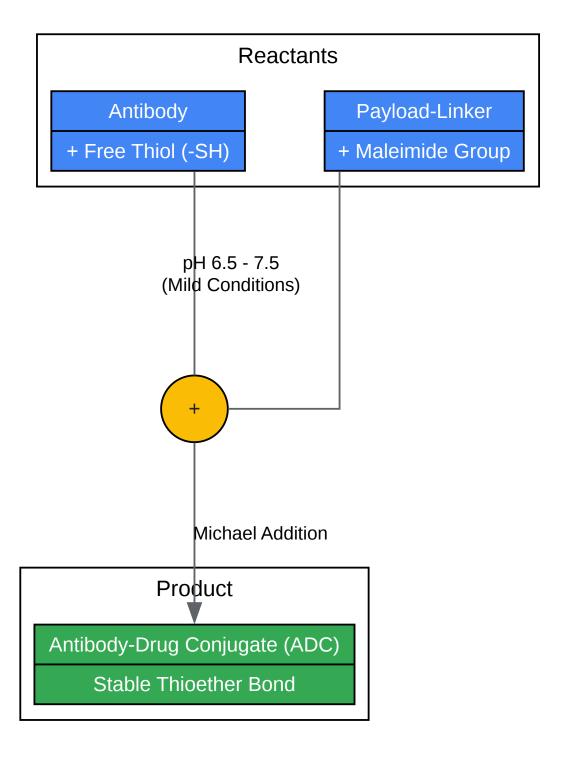
## **Principle of Thiol-Maleimide Conjugation**

The conjugation process relies on generating reactive thiol groups on the antibody. This can be achieved through two primary strategies:

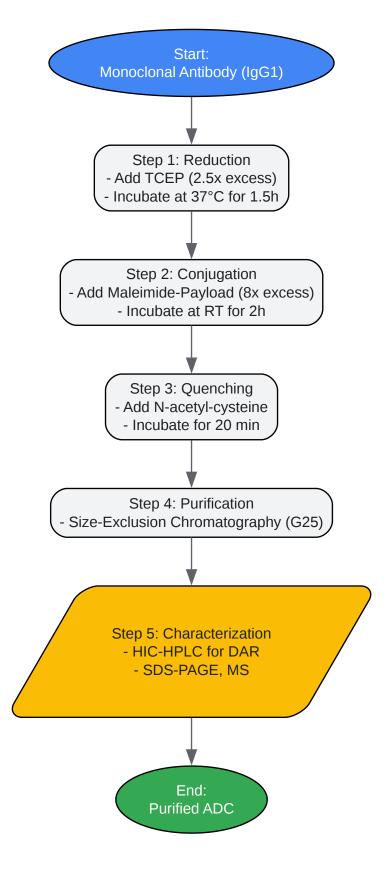
- Reduction of Native Disulfide Bonds: Antibodies, particularly IgG1 and IgG4 isotypes, have
  interchain disulfide bonds in the hinge region that can be selectively reduced to generate
  free thiols without compromising the antibody's structural integrity or antigen-binding affinity.
  [9][10]
- Engineered Cysteines (e.g., THIOMAB™ technology): Site-directed mutagenesis can be
  used to introduce cysteine residues at specific, solvent-accessible sites on the antibody
  surface.[3][9][11] This provides precise control over the location and number of conjugation
  sites.

Once free thiols are available, the maleimide-functionalized drug-linker is added, which rapidly and specifically reacts to form the desired conjugate.[4][8]

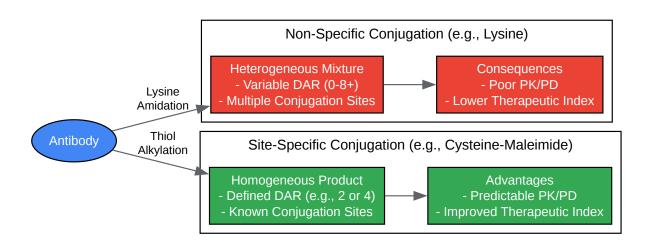












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